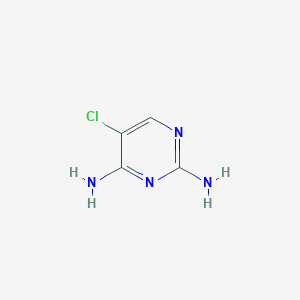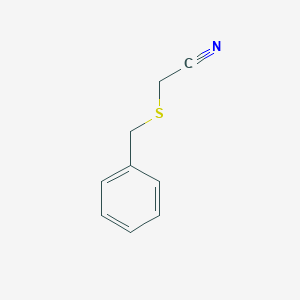
Erbium-170
Overview
Description
Erbium-170 is an isotope of the chemical element erbium, which belongs to the lanthanide series of the periodic table. Erbium is a rare earth element with the atomic number 68 and is represented by the symbol Er. This compound is one of the stable isotopes of erbium, and it has unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium-170 can be prepared through isotopic enrichment processes. One common method involves the use of vacuum evaporation to deposit erbium onto a substrate. For instance, targets of isotopically enriched this compound can be prepared on a carbon backing using vacuum evaporation. Another layer of carbon is then deposited on top as a protective cap using an electron gun. The thickness of the this compound layer is measured using techniques such as X-ray fluorescence analysis and Rutherford backscattering spectrometry .
Industrial Production Methods
Industrial production of this compound typically involves the separation of erbium from other rare earth elements found in minerals such as monazite and xenotime. The separation process often includes solvent extraction and ion exchange techniques to isolate erbium. Once isolated, erbium can be further processed to obtain this compound through isotopic enrichment methods.
Chemical Reactions Analysis
Types of Reactions
Erbium-170, like other isotopes of erbium, primarily exhibits the +3 oxidation state in its compounds. It undergoes various types of chemical reactions, including:
Oxidation: Erbium reacts with oxygen to form erbium oxide (Er₂O₃).
Reduction: Erbium compounds can be reduced using strong reducing agents such as lithium aluminum hydride.
Substitution: Erbium can form various halides, such as erbium chloride (ErCl₃), by reacting with halogens.
Common Reagents and Conditions
Oxidation: Erbium metal reacts with oxygen at elevated temperatures to form erbium oxide.
Reduction: Erbium compounds can be reduced in the presence of reducing agents under controlled conditions.
Substitution: Reactions with halogens or halogen-containing compounds can produce erbium halides.
Major Products Formed
Erbium Oxide (Er₂O₃): Formed through oxidation reactions.
Erbium Halides (ErCl₃, ErF₃, etc.): Formed through substitution reactions with halogens.
Scientific Research Applications
Erbium-170 has a wide range of scientific research applications, including:
Chemistry: Used in the study of rare earth element chemistry and the development of new materials.
Biology: Employed in biological research for its unique spectroscopic properties.
Medicine: Utilized in medical lasers, particularly in erbium-doped yttrium aluminum garnet (Er:YAG) lasers for dermatological and dental procedures
Industry: Applied in the production of optical fibers and amplifiers, as well as in nuclear reactors for neutron capture studies
Mechanism of Action
The mechanism of action of erbium-170 in various applications is primarily based on its electronic and spectroscopic properties. In medical lasers, for example, this compound ions absorb specific wavelengths of light, leading to localized heating and ablation of tissues. This process involves the excitation of erbium ions, followed by the release of energy as they return to their ground state, resulting in precise tissue removal and minimal thermal damage .
Comparison with Similar Compounds
Erbium-170 can be compared with other isotopes of erbium and similar rare earth elements:
Erbium-167: Another isotope of erbium, which has different nuclear properties and applications.
Holmium-165: A neighboring rare earth element with similar chemical properties but different spectroscopic characteristics.
Thulium-169: Another lanthanide with applications in medical imaging and laser technology.
This compound is unique due to its specific isotopic properties, making it particularly valuable in applications requiring precise control over its spectroscopic and electronic behavior .
Properties
IUPAC Name |
erbium-170 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er/i1+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHIZSMUZPPFV-AKLPVKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[170Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166191 | |
| Record name | Erbium, isotope of mass 170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93547 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15701-24-3 | |
| Record name | Erbium, isotope of mass 170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015701243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium, isotope of mass 170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


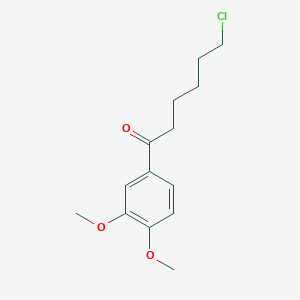
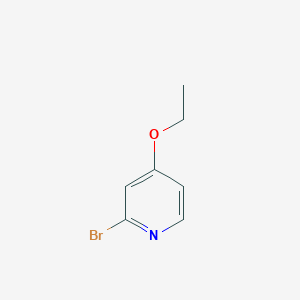

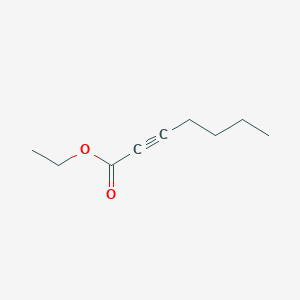
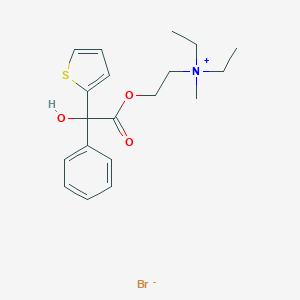
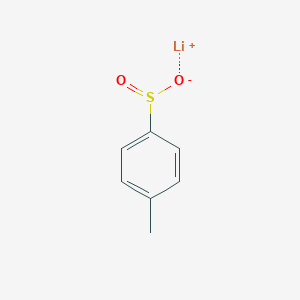
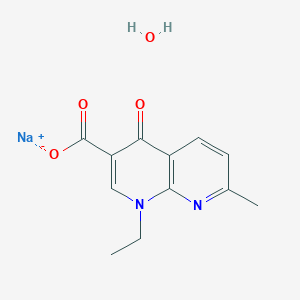


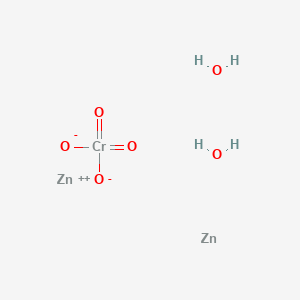
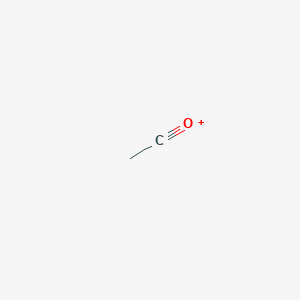
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
